molecular formula C27H28O5 B13832292 1,6-ANHYDRO-2,3,4-TRI-O-BENZYL-beta-D-GALACTOPYRANOSE CAS No. 29704-64-1

1,6-ANHYDRO-2,3,4-TRI-O-BENZYL-beta-D-GALACTOPYRANOSE

Cat. No.: B13832292
CAS No.: 29704-64-1
M. Wt: 432.5 g/mol
InChI Key: JSRSLTCFTYHIRT-LXSUACKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose is a synthetic carbohydrate derivative. It is a useful synthon for the preparation of a variety of structurally diverse, bioactive compounds and modified sugars . This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.

Preparation Methods

The synthesis of 1,6-anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose typically involves the protection of hydroxyl groups followed by the formation of the anhydro bridge. One common method includes the benzylation of the hydroxyl groups at positions 2, 3, and 4 of the galactopyranose ring, followed by the formation of the 1,6-anhydro bridge through intramolecular cyclization . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose undergoes various chemical reactions, including:

Common reagents used in these reactions include PCC for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose involves its ability to act as a synthon in organic synthesis. The benzyl-protected hydroxyl groups provide stability, while the anhydro bridge allows for selective reactions at specific positions on the galactopyranose ring. This compound can participate in glycosylation reactions, forming glycosidic bonds with other molecules .

Comparison with Similar Compounds

1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

29704-64-1

Molecular Formula

C27H28O5

Molecular Weight

432.5 g/mol

IUPAC Name

(1R,2S,3S,4R,5R)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane

InChI

InChI=1S/C27H28O5/c1-4-10-20(11-5-1)16-28-24-23-19-31-27(32-23)26(30-18-22-14-8-3-9-15-22)25(24)29-17-21-12-6-2-7-13-21/h1-15,23-27H,16-19H2/t23-,24+,25+,26-,27-/m1/s1

InChI Key

JSRSLTCFTYHIRT-LXSUACKSSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C1C2C(C(C(C(O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.